![molecular formula C17H17FN2O3S B2510772 4-fluoro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide CAS No. 931597-57-8](/img/structure/B2510772.png)
4-fluoro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-fluoro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide is a useful research compound. Its molecular formula is C17H17FN2O3S and its molecular weight is 348.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cyclooxygenase-2 Inhibition
One of the notable applications of related sulfonamide derivatives is their role in inhibiting cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation and pain pathways. The introduction of a fluorine atom into the benzenesulfonamide structure has been shown to notably increase COX-1/COX-2 selectivity, leading to the development of potent and selective COX-2 inhibitors. These compounds, such as JTE-522, have progressed into clinical trials for the treatment of conditions like rheumatoid arthritis, osteoarthritis, and acute pain, showcasing the therapeutic potential of such chemical modifications (Hashimoto et al., 2002).
Carbonic Anhydrase Inhibition
The derivative's efficacy extends into the inhibition of carbonic anhydrase (CA), an enzyme pivotal for pH regulation and ion transport in various physiological processes. Compounds structurally similar to 4-fluoro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide have demonstrated potent inhibitory effects on CA, suggesting potential applications in treating conditions such as glaucoma, epilepsy, and altitude sickness. These inhibitors offer a promising avenue for therapeutic intervention, with certain compounds exhibiting strong inhibitory actions against CA isoforms, highlighting the compound's versatility and potential as a pharmacological tool (Gul et al., 2016).
Antimicrobial and Anticancer Properties
Sulfonamide derivatives, sharing a core structure with this compound, have been evaluated for their antimicrobial and anticancer activities. These studies have unveiled compounds with significant efficacy against various bacterial strains and cancer cell lines, indicating the potential of these derivatives in developing new antimicrobial and anticancer therapies. The findings emphasize the importance of structural modifications in enhancing biological activity, underscoring the compound's utility in drug discovery (Kumar et al., 2014).
Novel Applications
Research has also explored novel applications of sulfonamide derivatives, including their use as fluorometric sensors for detecting metal ions, indicating the compound's versatility beyond traditional pharmaceutical uses. These developments showcase the compound's adaptability and potential in a variety of scientific and technological fields, paving the way for innovative applications in sensing technologies and beyond (Bozkurt & Gul, 2018).
Properties
IUPAC Name |
4-fluoro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3S/c1-12-11-14(6-9-16(12)20-10-2-3-17(20)21)19-24(22,23)15-7-4-13(18)5-8-15/h4-9,11,19H,2-3,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMKVIGDACYGIEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)F)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one](/img/structure/B2510690.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide](/img/structure/B2510693.png)

![2-Nitro-6-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]benzoic acid](/img/structure/B2510698.png)
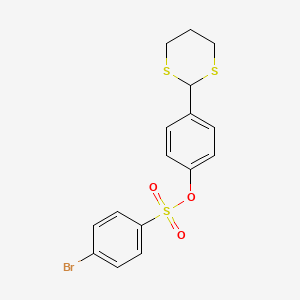

![[1-(aminomethyl)-2,3-dihydro-1H-inden-1-yl]methanol](/img/structure/B2510704.png)
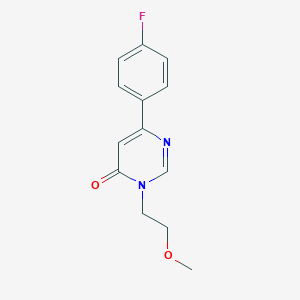

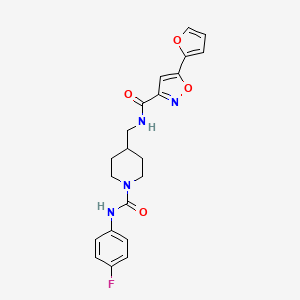
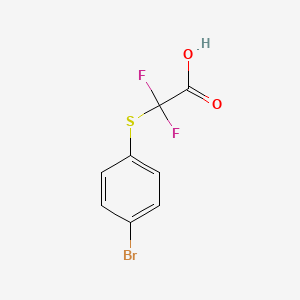
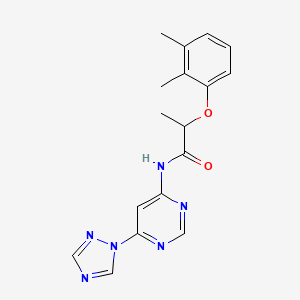
![4-(1-methyl-2,4-dioxo-7-phenyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2510711.png)
![(1R,5S)-3-methoxy-8-((E)-styrylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2510712.png)
